molecular formula C14H22ClIN2OS B14664110 Thiazolidine, 3-(6-(5-iodo-2-pyridyloxy)hexyl)-, hydrochloride CAS No. 40771-34-4

Thiazolidine, 3-(6-(5-iodo-2-pyridyloxy)hexyl)-, hydrochloride

Cat. No.: B14664110
CAS No.: 40771-34-4
M. Wt: 428.8 g/mol
InChI Key: IKLQOPICWGDGGF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Thiazolidine, 3-(6-(5-iodo-2-pyridyloxy)hexyl)-, hydrochloride typically involves the reaction of 5-iodo-2-pyridinol with a suitable thiazolidine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Thiazolidine, 3-(6-(5-iodo-2-pyridyloxy)hexyl)-, hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Thiazolidine, 3-(6-(5-iodo-2-pyridyloxy)hexyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of Thiazolidine, 3-(6-(5-iodo-2-pyridyloxy)hexyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the iodine atom and the pyridyloxy group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Thiazolidine, 3-(6-(5-iodo-2-pyridyloxy)hexyl)-, hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

40771-34-4

Molecular Formula

C14H22ClIN2OS

Molecular Weight

428.8 g/mol

IUPAC Name

3-[6-(5-iodopyridin-2-yl)oxyhexyl]-1,3-thiazolidine;hydrochloride

InChI

InChI=1S/C14H21IN2OS.ClH/c15-13-5-6-14(16-11-13)18-9-4-2-1-3-7-17-8-10-19-12-17;/h5-6,11H,1-4,7-10,12H2;1H

InChI Key

IKLQOPICWGDGGF-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1CCCCCCOC2=NC=C(C=C2)I.Cl

Origin of Product

United States

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